molecular formula C19H29N3O2 B7532859 1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide

1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide

Cat. No.: B7532859
M. Wt: 331.5 g/mol
InChI Key: SBWZYAYMBFCJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide, also known as BEC, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. BEC is a piperidine derivative that has been shown to have various biological effects, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide is not well understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In anti-inflammatory research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for research in these areas. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are various future directions for the research and development of 1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in neuroprotection research. Finally, the development of more efficient synthesis methods for this compound could help to overcome its solubility limitations and improve its bioavailability.

Synthesis Methods

1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with ethylamine and ethyl oxalyl chloride. The final step involves the reaction of the resulting compound with acetic anhydride to yield this compound.

Scientific Research Applications

1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide has been shown to have potential use in various research applications, including cancer research, neuroprotection, and anti-inflammatory research. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection research, this compound has been shown to have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In anti-inflammatory research, this compound has been shown to reduce inflammation in various animal models.

Properties

IUPAC Name

1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-3-20-18(23)15-22(4-2)19(24)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,17H,3-4,8,11-15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWZYAYMBFCJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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